Serlopitant

Description

Properties

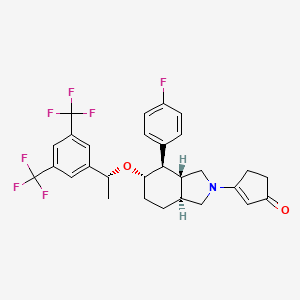

IUPAC Name |

3-[(3aR,4R,5S,7aS)-5-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-4-(4-fluorophenyl)-1,3,3a,4,5,6,7,7a-octahydroisoindol-2-yl]cyclopent-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H28F7NO2/c1-16(19-10-20(28(31,32)33)12-21(11-19)29(34,35)36)39-26-9-4-18-14-37(23-7-8-24(38)13-23)15-25(18)27(26)17-2-5-22(30)6-3-17/h2-3,5-6,10-13,16,18,25-27H,4,7-9,14-15H2,1H3/t16-,18-,25-,26+,27+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLNYCRJBCNNHRH-OIYLJQICSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)OC2CCC3CN(CC3C2C4=CC=C(C=C4)F)C5=CC(=O)CC5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)O[C@H]2CC[C@@H]3CN(C[C@H]3[C@@H]2C4=CC=C(C=C4)F)C5=CC(=O)CC5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H28F7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701006599 | |

| Record name | 3-[5-{1-[3,5-Bis(trifluoromethyl)phenyl]ethoxy}-4-(4-fluorophenyl)octahydro-2H-isoindol-2-yl]cyclopent-2-en-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701006599 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

555.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

860642-69-9 | |

| Record name | Serlopitant | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=860642-69-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Serlopitant [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0860642699 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Serlopitant | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12973 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 3-[5-{1-[3,5-Bis(trifluoromethyl)phenyl]ethoxy}-4-(4-fluorophenyl)octahydro-2H-isoindol-2-yl]cyclopent-2-en-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701006599 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SERLOPITANT | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/277V92K32B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Serlopitant: A Technical Guide to its Mechanism of Action in Pruritus Signaling

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pruritus, or chronic itch, remains a significant clinical challenge with a substantial impact on patient quality of life. The development of targeted therapies has been hampered by the complex neurobiology of itch signaling. Serlopitant, a selective, orally bioavailable, small molecule antagonist of the neurokinin-1 receptor (NK1R), emerged as a promising therapeutic agent for various pruritic conditions. This technical guide provides an in-depth exploration of the mechanism of action of this compound in the context of pruritus signaling. It details the molecular interactions, cellular pathways, and physiological responses that underpin its anti-pruritic effects. This document summarizes key quantitative data from preclinical and clinical studies, outlines detailed experimental protocols for pivotal assays, and provides visual representations of the signaling pathways and experimental workflows to facilitate a comprehensive understanding for researchers and drug development professionals.

Introduction: The Role of Substance P and the NK1 Receptor in Pruritus

Chronic pruritus is a multidimensional sensory experience involving a complex interplay between the skin, immune system, and the peripheral and central nervous systems.[1] While histamine is a well-known pruritogen, many forms of chronic itch are non-histaminergic and refractory to antihistamines.[2] A key pathway implicated in non-histaminergic itch is mediated by the neuropeptide Substance P (SP) and its high-affinity receptor, the neurokinin-1 receptor (NK1R).[1][3]

Substance P, a member of the tachykinin family of neuropeptides, is released from the peripheral terminals of primary sensory neurons in the skin in response to various stimuli, including pruritogens and inflammatory mediators.[1] Upon its release, SP binds to and activates NK1Rs, which are expressed on a variety of cells involved in itch transmission, including:

-

Sensory Neurons: Activation of NK1R on sensory nerve fibers contributes to neuronal hyperexcitability and the transmission of itch signals from the periphery to the spinal cord.

-

Spinal Cord Neurons: In the dorsal horn of the spinal cord, SP acts as a neurotransmitter, activating NK1R on second-order neurons that project to the brain, where the sensation of itch is processed.

-

Immune Cells: Mast cells, T-cells, and other immune cells express NK1R. SP can induce the degranulation of mast cells, leading to the release of histamine, serotonin, and other pro-inflammatory and pruritic mediators, further amplifying the itch response.

-

Keratinocytes and other skin cells: These cells also express NK1Rs and can participate in the inflammatory and pruritic cascade.

Given the central role of the SP/NK1R pathway in mediating pruritus, blocking this interaction with an NK1R antagonist like this compound presents a rational and targeted therapeutic strategy.

This compound: A Selective NK1 Receptor Antagonist

This compound is a potent and selective antagonist of the human NK1 receptor. Its mechanism of action is to competitively inhibit the binding of Substance P to the NK1R, thereby blocking the downstream signaling cascade that leads to the sensation of itch. By acting at both peripheral and central sites of NK1R expression, this compound can attenuate pruritus signaling at multiple levels.

dot

Caption: this compound competitively blocks Substance P from binding to the NK1 receptor.

Quantitative Data from Preclinical and Clinical Studies

The efficacy and safety of this compound in treating pruritus have been evaluated in numerous preclinical and clinical studies. The following tables summarize key quantitative findings.

Table 1: In Vitro Receptor Binding Affinity

| Compound | Receptor | Cell Line | Radioligand | Kᵢ (nM) | Reference |

| This compound | Human NK1 | CHO | [³H]-Substance P | ~1-5 |

Note: The exact Kᵢ value for this compound is proprietary. The provided range is based on literature describing it as a high-affinity antagonist.

Table 2: Efficacy of this compound in a Preclinical Model of Pruritus

| Animal Model | Pruritogen | This compound Dose (mg/kg, p.o.) | Reduction in Scratching Bouts (%) | p-value | Reference |

| Mouse | Substance P (intradermal) | 10 | ~50-60% | <0.05 |

Note: This is a representative example. Specific protocols and results may vary between studies.

Table 3: Summary of Key Phase II/III Clinical Trial Efficacy Data for this compound in Pruritus

| Indication | Trial Identifier | N | Treatment | Primary Endpoint | Result | p-value | Reference |

| Chronic Pruritus | NCT01951274 | 257 | This compound 1 mg | % change from baseline in VAS at Week 6 | -41.4% (vs -28.3% for placebo) | 0.022 | |

| This compound 5 mg | -42.5% (vs -28.3% for placebo) | 0.013 | |||||

| Prurigo Nodularis | NCT02196324 | 128 | This compound 5 mg | Change from baseline in average itch VAS at Week 8 | -3.6 (vs -1.9 for placebo) | <0.001 | |

| Psoriasis | NCT03343639 | 204 | This compound 5 mg | WI-NRS 4-point responder rate at Week 8 | 33.3% (vs 21.1% for placebo) | 0.028 |

VAS: Visual Analog Scale; WI-NRS: Worst Itch Numeric Rating Scale.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the investigation of this compound's mechanism of action. These protocols are based on standard techniques and published literature.

In Vitro NK1 Receptor Competition Binding Assay

Objective: To determine the binding affinity (Kᵢ) of this compound for the human NK1 receptor.

Materials:

-

CHO cell membranes expressing the recombinant human NK1 receptor.

-

[³H]-Substance P (radioligand).

-

This compound (test compound).

-

Non-labeled Substance P (for non-specific binding determination).

-

Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4).

-

Scintillation fluid.

-

Glass fiber filters.

-

96-well plates.

-

Filtration apparatus.

-

Scintillation counter.

Protocol:

-

Prepare a dilution series of this compound in binding buffer.

-

In a 96-well plate, add binding buffer, a fixed concentration of [³H]-Substance P (typically at its K₋d), and varying concentrations of this compound.

-

For total binding, omit this compound.

-

For non-specific binding, add a high concentration of non-labeled Substance P.

-

Add the CHO-hNK1R cell membranes to each well to initiate the binding reaction.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.

-

Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters multiple times with ice-cold binding buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.

-

Calculate the specific binding at each this compound concentration by subtracting the non-specific binding from the total binding.

-

Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of specific [³H]-Substance P binding) by non-linear regression analysis.

-

Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/K₋d), where [L] is the concentration of the radioligand and K₋d is its dissociation constant.

dot

Caption: Workflow for the in vitro NK1 receptor competition binding assay.

Substance P-Induced Scratching Behavior in Mice

Objective: To evaluate the in vivo efficacy of this compound in a preclinical model of pruritus.

Materials:

-

Male C57BL/6 mice.

-

This compound.

-

Vehicle control (e.g., 0.5% methylcellulose).

-

Substance P.

-

Saline.

-

Observation chambers.

-

Video recording equipment.

Protocol:

-

Acclimatize mice to the observation chambers.

-

Administer this compound or vehicle orally (p.o.) at a predetermined time before the pruritogen challenge (e.g., 60 minutes).

-

Inject a specific amount of Substance P (e.g., 10 µg in 20 µL of saline) intradermally (i.d.) into the rostral back of the mice.

-

Immediately after the injection, place the mice back into the observation chambers and video record their behavior for a set period (e.g., 30-60 minutes).

-

A blinded observer will later analyze the video recordings and count the number of scratching bouts directed at the injection site.

-

Compare the number of scratches in the this compound-treated group to the vehicle-treated group to determine the percentage of inhibition.

dot

Caption: Workflow for the mouse model of Substance P-induced scratching.

Phase II Clinical Trial in Prurigo Nodularis (NCT02196324) - Abridged Protocol

Objective: To assess the efficacy and safety of this compound for the treatment of pruritus in adults with prurigo nodularis.

Study Design: Randomized, double-blind, placebo-controlled, multicenter study.

Patient Population:

-

Adults (18-80 years) with a diagnosis of prurigo nodularis for at least 6 weeks.

-

Treatment-refractory pruritus despite topical corticosteroids or antihistamines.

-

At least 10 pruritic nodules on at least two different body surface areas.

-

A baseline average itch Visual Analog Scale (VAS) score of ≥70 mm (on a 100 mm scale).

Intervention:

-

This compound 5 mg orally, once daily for 8 weeks.

-

Matching placebo orally, once daily for 8 weeks.

Primary Efficacy Endpoint:

-

Change from baseline in the average itch VAS score at week 8.

Key Secondary Endpoints:

-

Change from baseline in the worst itch VAS score.

-

Proportion of patients with a ≥4-point improvement on the Worst Itch Numeric Rating Scale (WI-NRS).

-

Change in the number of prurigo nodules.

Safety Assessments:

-

Adverse event monitoring.

-

Clinical laboratory tests.

-

Vital signs.

-

Electrocardiograms (ECGs).

dot

Caption: Simplified workflow of the Phase II clinical trial of this compound in prurigo nodularis.

Discussion and Future Directions

This compound has demonstrated a clear mechanism of action by antagonizing the NK1 receptor, a key component of the pruritus signaling pathway. Preclinical and Phase II clinical studies provided strong evidence for its efficacy in reducing itch across various conditions, including chronic pruritus, prurigo nodularis, and psoriasis. However, subsequent Phase III trials for prurigo nodularis did not meet their primary endpoints, leading to the discontinuation of its development for this indication by some sponsors.

The reasons for the discrepancy between Phase II and Phase III results are likely multifactorial and may include placebo effects in larger trials, patient heterogeneity, and the complexity of chronic pruritus pathophysiology, which may involve redundant or alternative signaling pathways.

Future research in this area could focus on:

-

Identifying patient subpopulations that are most likely to respond to NK1R antagonist therapy.

-

Investigating the role of other tachykinin receptors and neuropeptides in chronic itch.

-

Exploring combination therapies that target multiple pathways involved in pruritus.

-

Developing novel drug delivery systems to enhance the therapeutic index of NK1R antagonists.

Conclusion

This compound represents a mechanistically targeted approach to the treatment of chronic pruritus. Its development has significantly advanced our understanding of the role of the Substance P/NK1 receptor pathway in itch. While the clinical development of this compound has faced challenges, the wealth of data generated from these studies provides a valuable foundation for future research and the development of novel anti-pruritic therapies. This technical guide serves as a comprehensive resource for scientists and researchers working to unravel the complexities of pruritus and to develop more effective treatments for this debilitating condition.

References

Serlopitant: A Technical Guide to its Chemical Structure, Synthesis, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Serlopitant (also known as VPD-737 and MK-0594) is a potent, selective, and brain-penetrant antagonist of the neurokinin-1 (NK1) receptor.[1][2] It has been investigated in numerous clinical trials for the treatment of chronic pruritus (itch) associated with various conditions, including prurigo nodularis, atopic dermatitis, and psoriasis, as well as for overactive bladder.[1][2] This technical guide provides an in-depth overview of this compound's chemical properties, a detailed account of its synthesis, its mechanism of action through the Substance P/NK1 receptor pathway, and a summary of key clinical trial methodologies.

Chemical Structure and Properties

This compound is a complex small molecule featuring a hydroisoindoline core and five stereocenters. Its chemical identity is well-defined by various nomenclature systems and physical properties.

| Identifier | Value |

| IUPAC Name | 3-[(3aR,4R,5S,7aS)-5-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-4-(4-fluorophenyl)-1,3,3a,4,5,6,7,7a-octahydroisoindol-2-yl]cyclopent-2-en-1-one[3] |

| CAS Number | 860642-69-9 |

| Molecular Formula | C₂₉H₂₈F₇NO₂ |

| Molecular Weight | 555.53 g/mol |

| SMILES String | C--INVALID-LINK--O[C@H]2CC[C@@H]3CN(C[C@H]3[C@@H]2C4=CC=C(C=C4)F)C5=CC(=O)CC5 |

| Melting Point | 216.5-217.5 °C |

Synthesis of this compound

The synthesis of this compound is a multi-step process that involves the construction of the complex hydroisoindoline scaffold with precise stereochemical control. The key steps, as outlined by Jiang et al. in the Journal of Medicinal Chemistry, include a Diels-Alder reaction, chiral separation, ether formation, and bis-alkylation.

Experimental Protocol Overview

The synthesis of this compound (designated as compound 17 in the original publication) is achieved through the following key transformations:

-

Diels-Alder Condensation: This initial step serves to construct the core bicyclic ring system of the molecule.

-

Chiral Separation: A crucial step to isolate the desired stereoisomer of a key cyclohexanol intermediate. This ensures the correct absolute stereochemistry in the final product.

-

Ether Formation via Trichloroacetimidate Intermediate: The hydroxyl group of the separated intermediate is activated as a trichloroacetimidate. This activated intermediate then reacts with the chiral alcohol, (1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethanol, to form the key ether linkage.

-

Bis-Alkylation to Form the Cyclic Amine: The final key step involves a double alkylation reaction to form the isoindoline nitrogen ring, incorporating the cyclopentenone moiety.

While the full, step-by-step experimental details with reagent quantities and reaction conditions are proprietary and detailed within the primary literature, the above outline describes the strategic approach to constructing this complex molecule.

Mechanism of Action and Signaling Pathway

This compound functions as a high-affinity antagonist of the Neurokinin-1 (NK1) receptor. The endogenous ligand for this receptor is Substance P (SP), a neuropeptide implicated in the transmission of pain and itch signals, as well as in neurogenic inflammation.

In conditions of chronic pruritus, there is often an upregulation of SP and the NK1 receptor in both the peripheral and central nervous systems. Substance P, released from nerve fibers, binds to NK1 receptors on various cells, including sensory neurons, keratinocytes, and mast cells, perpetuating the itch sensation.

This compound competitively binds to the NK1 receptor, thereby blocking the binding of Substance P. This antagonism disrupts the downstream signaling cascade, leading to a reduction in the perception of itch.

Clinical Trial Protocols

This compound has been evaluated in multiple Phase II and Phase III clinical trials for chronic pruritus. The methodologies employed in these studies provide insight into its clinical investigation.

Summary of a Typical Phase II/III Clinical Trial Protocol

| Parameter | Description |

| Study Design | Randomized, double-blind, placebo-controlled, multicenter study. |

| Patient Population | Adults with moderate-to-severe chronic pruritus (e.g., associated with prurigo nodularis) for at least 6 weeks, refractory to standard treatments like topical steroids or antihistamines. |

| Inclusion Criteria | Typically a baseline pruritus score of ≥ 7 on a 10-point Visual Analog Scale (VAS) or Worst-Itch Numeric Rating Scale (WI-NRS). |

| Dosage | Oral, once-daily administration of this compound (common doses include 1 mg and 5 mg) or a matching placebo. Some studies utilized a loading dose on the first day. |

| Treatment Duration | Typically ranged from 6 to 10 weeks, followed by a post-treatment follow-up period. |

| Primary Efficacy Endpoint | The primary outcome was often the percentage change in the pruritus score (VAS or WI-NRS) from baseline to the end of the treatment period, or the proportion of patients achieving a ≥4-point reduction on the WI-NRS. |

| Safety and Tolerability | Assessed through the monitoring of treatment-emergent adverse events (TEAEs), laboratory tests, and vital signs. |

Representative Clinical Trial Workflow

Conclusion

This compound is a well-characterized NK1 receptor antagonist with a clear mechanism of action targeting the Substance P-mediated itch pathway. Its synthesis is complex, requiring precise stereochemical control to achieve the desired enantiomerically pure final product. While demonstrating efficacy in reducing pruritus in several Phase II trials, it did not consistently meet primary endpoints in later Phase III studies for prurigo nodularis. Nevertheless, the development and study of this compound have significantly contributed to the understanding of the role of the NK1 receptor in chronic pruritus and have paved the way for further research into neurokinin-based therapies for this debilitating condition.

References

The Preclinical Profile of Serlopitant: A Technical Overview of its Pharmacokinetics and Pharmacodynamics

For Researchers, Scientists, and Drug Development Professionals

Abstract

Serlopitant is a potent and selective, orally administered, small molecule antagonist of the neurokinin-1 receptor (NK1R). Initially investigated for overactive bladder and alcohol dependence, its development focus shifted to the treatment of chronic pruritus (itch) due to the critical role of the Substance P/NK1R pathway in itch signaling. While this compound demonstrated some efficacy in clinical trials for various pruritic conditions, it ultimately failed to meet primary endpoints in Phase 3 studies for prurigo nodularis, leading to the discontinuation of its development for this indication. This technical guide provides a comprehensive summary of the available preclinical pharmacokinetic and pharmacodynamic data for this compound, offering valuable insights for researchers in the fields of dermatology, neuropharmacology, and drug development.

Pharmacodynamics: Targeting the Itch Pathway

This compound exerts its pharmacological effects by competitively blocking the binding of Substance P (SP) to the NK1R. SP is a neuropeptide that plays a pivotal role in the transmission of itch signals, particularly in chronic pruritus.[1]

Mechanism of Action

The mechanism of action of this compound in mitigating pruritus is centered on the disruption of the SP/NK1R signaling cascade. This pathway is implicated in both the peripheral and central nervous systems.

-

Peripheral Nervous System: In the skin, SP is released from sensory nerve endings and can activate NK1R on various cells, including mast cells, keratinocytes, and immune cells, leading to neurogenic inflammation and the generation of itch signals.

-

Central Nervous System: Itch signals are transmitted to the spinal cord, where SP acts as a neurotransmitter. NK1R-expressing neurons in the dorsal horn of thespinal cord are crucial for relaying these signals to the brain.[2]

By blocking NK1R, this compound is believed to inhibit the transmission of itch signals at both peripheral and central levels.

Preclinical Efficacy Models

The antipruritic activity of NK1R antagonists, including by extension this compound, has been demonstrated in various preclinical models. The most common model involves the intradermal injection of SP, which induces a robust scratching behavior in animals.

Experimental Protocol: Substance P-Induced Scratching Model (General Methodology)

While the specific protocol used for this compound is not publicly available, a general methodology for this model is as follows:

-

Animal Model: Typically, male ICR mice or Sprague-Dawley rats are used.

-

Acclimatization: Animals are acclimatized to the experimental environment to minimize stress-induced scratching.

-

Drug Administration: The test compound (e.g., an NK1R antagonist) or vehicle is administered via a relevant route (e.g., oral gavage, intraperitoneal injection) at a predetermined time before the SP challenge.

-

Substance P Challenge: A solution of Substance P is injected intradermally into a specific site, usually the nape of the neck or the cheek, to elicit scratching behavior.

-

Behavioral Observation: Immediately following the SP injection, the animals are observed for a defined period (e.g., 30-60 minutes), and the number of scratches directed at the injection site is counted.

-

Data Analysis: The scratching counts in the drug-treated groups are compared to the vehicle-treated group to determine the efficacy of the compound in reducing SP-induced pruritus.

Receptor Occupancy

While specific preclinical receptor occupancy data for this compound is not available in the public domain, human studies have provided insights into its target engagement. In clinical studies, a 5 mg oral dose of this compound resulted in over 90% occupancy of NK1 receptors in the central nervous system, as measured by positron emission tomography (PET).[3] Dose-dependent receptor occupancy was observed with doses ranging from 0.1 mg to 10.0 mg.

Pharmacokinetics: Absorption, Distribution, Metabolism, and Excretion (ADME)

Detailed preclinical pharmacokinetic data for this compound in animal models such as mice, rats, and dogs are not publicly available. It is mentioned that this compound has been extensively studied in animal toxicology studies, which would have included pharmacokinetic assessments, but these data remain proprietary.[1] However, human pharmacokinetic data can provide a useful reference.

Human Pharmacokinetic Profile

The following table summarizes the key pharmacokinetic parameters of this compound observed in human clinical trials.

| Parameter | Value | Reference |

| Time to Maximum Concentration (Tmax) | 2 - 4 hours | [2] |

| Elimination Half-Life (t½) | 45 - 85 hours | |

| Metabolism | Primarily by CYP3A4 |

Note: This data is from human studies and may not directly translate to preclinical models.

Signaling Pathways and Experimental Workflows

To visually represent the concepts discussed, the following diagrams have been generated using the DOT language.

This compound's Mechanism of Action in Itch Signaling

Experimental Workflow for a Substance P-Induced Scratching Model

Conclusion

This compound is a well-characterized NK1R antagonist with a clear mechanism of action in the context of pruritus. Preclinical studies, primarily utilizing Substance P-induced scratching models, have supported its rationale as an antipruritic agent. However, a significant gap exists in the publicly available literature regarding detailed quantitative preclinical pharmacokinetic and pharmacodynamic data. While human pharmacokinetic data offers some guidance, the lack of specific animal data limits direct translation and modeling for preclinical research. The information provided in this guide, synthesized from available resources, serves as a foundational reference for researchers interested in the preclinical profile of this compound and the broader field of NK1R antagonism in pruritus. Further disclosure of proprietary data would be necessary for a more complete understanding of its preclinical characteristics.

References

In Vitro Binding Affinity of Serlopitant to Neurokinin-1 (NK1) Receptors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro binding affinity of Serlopitant to the Neurokinin-1 (NK1) receptor. This compound is a selective, non-peptide antagonist of the NK1 receptor, which has been investigated for various therapeutic applications. Understanding its binding characteristics at the molecular level is crucial for elucidating its mechanism of action and for the development of related compounds.

Core Data Presentation: Binding Affinity of this compound

The binding affinity of this compound to the human NK1 receptor has been quantified through competitive radioligand binding assays. The key parameters determined in these studies are summarized in the table below.

| Parameter | Value | Description |

| Dissociation Constant (Kd) | 46 pM | A measure of the equilibrium dissociation of the this compound-NK1 receptor complex, indicating very high binding affinity. |

| Half-maximal Inhibitory Concentration (IC50) | 61 pM | The concentration of this compound required to displace 50% of a radiolabeled ligand (e.g., Substance P) from the NK1 receptor. |

Experimental Protocols

The determination of this compound's binding affinity for the NK1 receptor typically involves a competitive radioligand binding assay. The following is a detailed, representative protocol based on standard methodologies for studying G-protein coupled receptors (GPCRs) like the NK1 receptor.

Preparation of Cell Membranes Expressing Human NK1 Receptors

-

Cell Culture: A stable cell line, such as Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells, is genetically engineered to express a high density of the full-length human NK1 receptor. Cells are cultured in appropriate media and conditions to ensure robust receptor expression.

-

Membrane Preparation:

-

Cultured cells are harvested and washed with a phosphate-buffered saline (PBS) solution.

-

The cell pellet is resuspended in a cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing protease inhibitors).

-

Cells are homogenized using a Dounce or Polytron homogenizer to disrupt the cell membranes.

-

The homogenate is centrifuged at a low speed (e.g., 1000 x g) to remove nuclei and intact cells.

-

The resulting supernatant is then subjected to high-speed centrifugation (e.g., 40,000 x g) to pellet the cell membranes.

-

The membrane pellet is washed and resuspended in an appropriate assay buffer. The protein concentration is determined using a standard method, such as the Bradford or BCA assay.

-

Competitive Radioligand Binding Assay

-

Radioligand Selection: A high-affinity, selective radiolabeled ligand for the NK1 receptor is used. A common choice is [125I]-Substance P or [3H]-Substance P.

-

Assay Procedure:

-

The assay is typically performed in a 96-well plate format.

-

To each well, the following are added in a specific order:

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing MgCl2, bovine serum albumin, and protease inhibitors).

-

A fixed, low concentration of the radioligand (typically at or below its Kd value).

-

Increasing concentrations of unlabeled this compound (the competitor).

-

A suspension of the prepared cell membranes containing the NK1 receptors.

-

-

Total Binding: A set of wells contains only the radioligand and membranes to determine the maximum binding.

-

Non-specific Binding: Another set of wells includes a high concentration of a non-radiolabeled, potent NK1 receptor antagonist (e.g., Aprepitant) to saturate the receptors and determine the amount of radioligand that binds non-specifically to the membranes and other components.

-

The plate is incubated at a controlled temperature (e.g., room temperature or 37°C) for a sufficient duration to reach binding equilibrium (e.g., 60-90 minutes).

-

Separation of Bound and Free Radioligand: Following incubation, the contents of the wells are rapidly filtered through a glass fiber filter mat using a cell harvester. The filters trap the cell membranes with the bound radioligand, while the unbound radioligand passes through.

-

The filters are washed multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.

-

Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

-

Data Analysis

-

Specific Binding Calculation: Specific binding is calculated by subtracting the non-specific binding from the total binding at each concentration of this compound.

-

IC50 Determination: The specific binding data is plotted against the logarithm of the this compound concentration. A sigmoidal dose-response curve is fitted to the data using non-linear regression analysis to determine the IC50 value.

-

Ki Calculation: The inhibition constant (Ki) can be calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) Where [L] is the concentration of the radioligand used in the assay and Kd is the dissociation constant of the radioligand for the receptor.

Visualizations

NK1 Receptor Signaling Pathway

The Neurokinin-1 (NK1) receptor is a G-protein coupled receptor that primarily signals through the Gαq/11 pathway upon binding its endogenous ligand, Substance P. This activation initiates a cascade of intracellular events.

Caption: NK1 Receptor Signaling Pathway.

Experimental Workflow for Competitive Radioligand Binding Assay

The following diagram illustrates the key steps involved in a typical competitive radioligand binding assay to determine the binding affinity of a compound like this compound.

Caption: Competitive Binding Assay Workflow.

Preclinical Efficacy of Serlopitant in Chronic Itch: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Chronic itch, or pruritus, remains a significant clinical challenge with a substantial impact on patient quality of life. The neuropeptide Substance P (SP) and its high-affinity receptor, the Neurokinin-1 receptor (NK1R), have been identified as key mediators in the transmission of itch signals. Serlopitant (formerly VPD-737) is a potent and selective NK1R antagonist that has been investigated for the treatment of chronic pruritus. This technical guide provides a comprehensive overview of the preclinical evidence for this compound and other NK1R antagonists in various chronic itch models, details the experimental protocols used to evaluate its efficacy, and illustrates the underlying signaling pathways. While specific preclinical data for this compound is limited in publicly available literature, this paper consolidates the broader evidence for NK1R antagonism in pruritus and presents representative data from relevant animal studies.

The Substance P/NK1R Signaling Pathway in Itch

The sensation of itch is transmitted from the periphery to the central nervous system via a complex network of neurons and signaling molecules. Substance P, a member of the tachykinin family of neuropeptides, plays a crucial role in this process, particularly in non-histaminergic itch pathways which are predominant in chronic pruritus.

Mechanism of Action:

-

Peripheral Sensitization: In the skin, various stimuli can trigger the release of Substance P from primary sensory nerve endings.

-

Receptor Binding: Substance P binds to and activates NK1 receptors located on various cell types, including sensory neurons, keratinocytes, and mast cells.[1]

-

Signal Transduction: Activation of the G-protein coupled NK1R initiates a downstream signaling cascade, leading to neuronal depolarization and the transmission of an itch signal along sensory nerve fibers to the spinal cord.

-

Central Transmission: In the spinal cord, Substance P acts as a neurotransmitter, relaying the itch signal to second-order neurons that ascend to the brain, where the sensation of itch is perceived.

This compound, as a selective NK1R antagonist, competitively binds to the NK1 receptor, thereby preventing Substance P from exerting its effects and effectively blocking the transmission of the itch signal at both peripheral and central levels.[1]

Preclinical Models of Chronic Itch

A variety of animal models are utilized to induce and evaluate chronic itch and the efficacy of potential therapeutics. These models can be broadly categorized into those inducing acute itch, which is useful for studying signaling pathways, and those inducing chronic itch, which more closely mimic the clinical condition.

Substance P-Induced Itching Model

This is a key model for evaluating NK1R antagonists, as it directly assesses the drug's ability to block the effects of the target ligand.

Experimental Protocol:

-

Animal Model: Typically, male ICR or C57BL/6 mice are used.[2]

-

Itch Induction: A solution of Substance P (e.g., 10-135 µg per site) is administered via intradermal (i.d.) injection into the rostral back or nape of the neck of the mouse.[3]

-

Behavioral Assessment: Immediately following injection, the mice are placed in an observation chamber. The number of scratching bouts directed at the injection site is counted for a defined period, typically 30-60 minutes. A "bout" of scratching is defined as one or more rapid back-and-forth motions of the hind paw.

-

Drug Administration: The test compound (e.g., this compound or another NK1R antagonist) is typically administered orally (p.o.) or intraperitoneally (i.p.) at a specified time before the Substance P injection.

-

Outcome Measure: The primary outcome is the reduction in the number of scratching bouts in the drug-treated group compared to the vehicle-treated control group.

Other Relevant Chronic Itch Models

While the Substance P-induced model is highly specific, other models that induce a more complex and chronic inflammatory itch state are also valuable.

-

Dry Skin (Xerosis) Model: Induced by repeated application of a mixture of acetone and ether followed by water, leading to skin barrier dysfunction and pruritus.

-

Allergic Contact Dermatitis Models: Commonly induced by topical application of haptens such as 2,4-dinitrofluorobenzene (DNFB) or oxazolone, which elicit an inflammatory skin reaction and associated itch.

-

Imiquimod-Induced Psoriasis-like Model: Topical application of imiquimod cream induces a skin inflammation that mimics psoriasis and is associated with significant itch behavior.

Preclinical Efficacy Data for NK1R Antagonists

While specific preclinical data for this compound is not extensively detailed in peer-reviewed publications, studies on other selective NK1R antagonists provide strong evidence for the class's efficacy in reducing itch-related behaviors in animal models.

Table 1: Representative Preclinical Efficacy of NK1R Antagonists in Itch Models

| Compound | Animal Model | Itch Induction | Route of Administration | Dose Range | % Reduction in Scratching (vs. Vehicle) | Reference |

| Spantide | ICR Mice | Intradermal Substance P (100 nmol/site) | Intradermal (co-injection) | 0.05 - 0.5 nmol/site | Significant inhibition | [2] |

| L-668,169 | ICR Mice | Intradermal Substance P (100 nmol/site) | Intradermal (co-injection) | 0.5 - 50 nmol/site | Up to 68.8% | |

| Aprepitant | Atopic Dermatitis Japanese Mice (ADJM) | Spontaneous Itch | Oral (p.o.) | 100 mg/kg | No significant effect | |

| Orvepitant | Mongolian Gerbil | Spontaneous Scratching | Not specified | Not specified | Profound antipruritic effect |

Note: Data for this compound in these specific models is not publicly available. The table presents data for other NK1R antagonists to illustrate the expected preclinical efficacy profile for this class of compounds.

Animal studies have consistently demonstrated that blocking NK1 receptor signaling leads to a reduction in scratching behaviors. Intradermal injection of an NK1 receptor agonist has been shown to induce scratching, and this effect can be attenuated by the administration of NK1 receptor antagonists.

Experimental Workflow and Logical Relationships

The preclinical evaluation of a novel anti-pruritic agent like this compound follows a logical progression from in vitro characterization to in vivo efficacy studies.

Conclusion

The preclinical evidence for the role of the Substance P/NK1R pathway in chronic itch is substantial. Although specific quantitative preclinical data for this compound is not widely published, the collective evidence from studies on other NK1R antagonists strongly supports the rationale for its development as a treatment for chronic pruritus. The established animal models of itch, particularly the Substance P-induced scratching model, provide robust platforms for evaluating the in vivo efficacy of compounds targeting this pathway. The data from these preclinical studies have paved the way for the clinical investigation of this compound in various pruritic conditions. Further research and publication of specific preclinical data for this compound would be invaluable to the scientific community in fully understanding its pharmacological profile.

References

An In-depth Technical Guide to the Exploratory Studies of Serlopitant for Refractory Chronic Cough

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Serlopitant, an oral, once-daily, highly selective neurokinin-1 receptor (NK1-R) antagonist, was investigated as a potential treatment for refractory chronic cough (RCC). The therapeutic rationale was based on the role of Substance P, the natural ligand for the NK1-R, in mediating the cough reflex. Despite a plausible mechanism of action, the exploratory Phase 2 clinical trial, known as the TUSSIX (MTI-110) study, failed to demonstrate efficacy. Treatment with this compound did not show a benefit over placebo in reducing cough frequency. Consequently, the clinical development of this compound for this indication was discontinued. This guide provides a comprehensive overview of the available data, experimental protocols, and the underlying scientific rationale for the exploratory studies.

Introduction to Refractory Chronic Cough and the NK1-R Target

Chronic cough is a persistent cough lasting longer than eight weeks that does not resolve after investigation and treatment of common causes such as asthma, gastroesophageal reflux disease (GERD), and upper airway cough syndrome[1]. When the cough persists despite thorough investigation and treatment, it is termed Refractory Chronic Cough (RCC), a condition that significantly impairs quality of life[1].

The cough reflex is a complex process mediated by sensory nerves. A key pathway implicated in cough hypersensitivity involves the neuropeptide Substance P and its interaction with the neurokinin-1 receptor (NK1-R). Substance P is released from the terminals of sensory C-fibers in the airways in response to irritants and inflammatory stimuli. It then binds to NK1 receptors on various cells, including neural tissues, leading to neurogenic inflammation and sensitization of the cough reflex arc. Therefore, blocking the NK1 receptor was hypothesized to reduce the urge to cough and decrease cough frequency. This compound was developed by Merck and licensed to Menlo Therapeutics to test this hypothesis in various conditions, including chronic cough[2].

Mechanism of Action: The Substance P/NK1-R Pathway in Cough

The cough reflex is initiated by the stimulation of afferent nerve endings in the airways. Vagal afferent nerves transmit signals to the cough center in the brainstem (medulla), which in turn generates an efferent signal to the expiratory muscles to produce a cough.

Substance P, a tachykinin neuropeptide, plays a crucial role in sensitizing this pathway. When airway-irritant receptors are stimulated, Substance P is released and binds to NK1 receptors. This binding has several effects that promote a pro-tussive state:

-

Neuronal Sensitization: It increases the excitability of the afferent neurons, lowering the threshold for cough induction.

-

Neurogenic Inflammation: It promotes plasma extravasation and vasodilation in the airways, contributing to an inflammatory environment that can further irritate cough receptors.

This compound acts as a potent and selective antagonist of the NK1 receptor. By competitively blocking the binding of Substance P, it was expected to inhibit these downstream effects, thereby desensitizing the cough reflex and reducing cough frequency in patients with RCC.

Figure 1. Simplified signaling pathway of this compound's mechanism of action in the cough reflex.

Exploratory Clinical Development

The primary exploratory study of this compound in refractory chronic cough was a Phase 2 clinical trial designated MTI-110, also known as TUSSIX[3][4].

Experimental Protocol: Phase 2 (TUSSIX) Study

While the full, detailed protocol for the MTI-110 study was not made publicly available following its discontinuation, the key design elements have been reported in press releases and clinical trial registries.

-

Study Title: A Randomized, Double-Blind, Placebo-Controlled Study of the Efficacy, Safety, and Tolerability of this compound for the Treatment of Refractory Chronic Cough.

-

Study Design: The trial was a multi-center, randomized, double-blind, placebo-controlled, parallel-group study.

-

Patient Population: The study enrolled 185 adult patients with refractory chronic cough. General inclusion criteria for such trials typically involve a cough lasting >8 weeks and a failure to respond to treatments for common underlying causes.

-

Intervention: Patients were randomized on a 1:1 basis to receive either this compound 5 mg or a matching placebo, administered orally once daily for 12 weeks.

-

Primary Efficacy Endpoint: The primary endpoint was the change from baseline in 24-hour cough frequency at 12 weeks of treatment.

-

Method of Cough Measurement: Cough frequency was measured using a sound recording device worn by the subjects for 24-hour periods at specified intervals (e.g., Day 0, and subsequent treatment days). The recordings are then analyzed to count the number of coughs.

-

Key Secondary Efficacy Endpoint: A key secondary endpoint was the responder rate, defined as the percentage of patients experiencing a 30% or greater reduction in 24-hour cough frequency at week 12 compared to baseline.

References

Serlopitant: An In-depth Analysis of its Selectivity Profile and Potential Off-Target Effects

For Researchers, Scientists, and Drug Development Professionals

Introduction

Serlopitant (also known as VPD-737 and MK-0594) is a selective antagonist of the neurokinin-1 (NK1) receptor, the primary receptor for the neuropeptide Substance P.[1][2] Developed initially for overactive bladder and subsequently investigated for chronic pruritus and other conditions, its mechanism of action centers on the blockade of the Substance P/NK1 receptor pathway, which is implicated in the transmission of itch signals.[3][4][5] This technical guide provides a comprehensive overview of the available information regarding this compound's selectivity profile and potential for off-target effects, based on publicly accessible data.

While clinical studies have evaluated the efficacy and safety of this compound, detailed preclinical data on its binding affinities and comprehensive off-target screening are not extensively available in the public domain. This guide summarizes the existing qualitative descriptions of its selectivity and provides standardized methodologies for the types of experiments typically used to generate such data.

Core Mechanism of Action: Targeting the NK1 Receptor

This compound functions as a competitive antagonist at the NK1 receptor. By binding to this receptor, it prevents the endogenous ligand, Substance P, from activating downstream signaling cascades. In conditions such as chronic pruritus, Substance P is often overexpressed, leading to the initiation and amplification of itch signals. This compound's therapeutic hypothesis is based on its ability to interrupt this pathological signaling. Clinical studies have shown that a 5 mg oral dose of this compound can achieve over 90% occupancy of NK1 receptors in the central nervous system, indicating potent target engagement.

Substance P / NK1 Receptor Signaling Pathway

The binding of Substance P to the NK1 receptor, a G-protein coupled receptor (GPCR), initiates a cascade of intracellular events. This typically involves the activation of phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). These second messengers, in turn, trigger the release of intracellular calcium and the activation of protein kinase C (PKC), respectively, culminating in neuronal excitation and the transmission of signals related to pain and itch.

Selectivity Profile of this compound

This compound has been described as a "highly selective" NK1 receptor antagonist. However, specific quantitative data, such as dissociation constants (Ki) or half-maximal inhibitory concentrations (IC50) from comprehensive receptor screening panels, are not publicly available. Such data is critical for a thorough assessment of a drug's selectivity and for predicting potential off-target effects.

Data on Binding Affinities

A comprehensive search of scientific literature and clinical trial databases did not yield specific Ki or IC50 values for this compound against a panel of off-target receptors, ion channels, transporters, and enzymes. The table below is presented as a template for how such data would be structured.

| Target | Binding Affinity (Ki) in nM | Fold Selectivity vs. NK1 |

| NK1 Receptor | Data Not Available | - |

| Receptor X | Data Not Available | Data Not Available |

| Receptor Y | Data Not Available | Data Not Available |

| Ion Channel Z | Data Not Available | Data Not Available |

| Enzyme A | Data Not Available | Data Not Available |

Note: The absence of publicly available data prevents a quantitative comparison of this compound's affinity for the NK1 receptor versus other potential targets.

Experimental Protocols

To determine the selectivity profile of a compound like this compound, a series of standardized in vitro assays are typically employed. The following sections detail the general methodologies for such experiments.

Radioligand Binding Assays

Radioligand binding assays are the gold standard for determining the affinity of a drug for a specific receptor. These assays measure the displacement of a radiolabeled ligand that is known to bind to the target receptor by the investigational drug.

Objective: To determine the binding affinity (Ki) of this compound for the human NK1 receptor and a panel of off-target receptors.

General Protocol:

-

Membrane Preparation: Cell membranes expressing the receptor of interest (e.g., recombinant human NK1 receptor) are prepared from cultured cells or tissue homogenates.

-

Assay Buffer: A suitable buffer is prepared to maintain pH and ionic strength.

-

Incubation: A constant concentration of a specific radioligand for the target receptor (e.g., [³H]-Substance P for the NK1 receptor) is incubated with the membrane preparation in the presence of varying concentrations of this compound.

-

Separation: The reaction is incubated to allow binding to reach equilibrium. Subsequently, bound and free radioligand are separated via rapid filtration through glass fiber filters.

-

Quantification: The amount of radioactivity trapped on the filters, representing the bound radioligand, is quantified using a scintillation counter.

-

Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The IC50 value is then converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assays

Functional assays are essential to determine whether a drug acts as an antagonist, agonist, or inverse agonist at a particular receptor. For an antagonist like this compound, these assays measure its ability to block the functional response induced by an agonist.

Objective: To characterize the functional activity of this compound at the human NK1 receptor and potential off-target receptors.

General Protocol (Calcium Mobilization Assay):

-

Cell Culture: Cells stably expressing the receptor of interest are cultured and plated in microtiter plates.

-

Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Compound Addition: Varying concentrations of this compound are added to the wells and pre-incubated.

-

Agonist Stimulation: A known agonist for the target receptor (e.g., Substance P for the NK1 receptor) is added to stimulate the cells.

-

Signal Detection: The change in fluorescence intensity, corresponding to the change in intracellular calcium concentration, is measured using a fluorescence plate reader.

-

Data Analysis: The concentration of this compound that inhibits 50% of the agonist-induced response (IC50) is determined. This provides a measure of the functional potency of the antagonist.

Potential Off-Target Effects and Clinical Observations

Conclusion

This compound is a potent NK1 receptor antagonist with demonstrated high target occupancy in humans. Its primary mechanism of action involves the inhibition of the Substance P signaling pathway, which is a key mediator of chronic itch. While described as highly selective, the lack of publicly available quantitative data on its binding affinities for a broad range of receptors and other potential targets limits a detailed assessment of its selectivity profile and a definitive prediction of all potential off-target effects. The experimental protocols outlined in this guide represent standard methodologies that are used to generate the necessary data for a comprehensive evaluation of a drug candidate's selectivity and safety pharmacology. Further disclosure of preclinical data would be necessary for a complete understanding of this compound's molecular pharmacology.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. tandfonline.com [tandfonline.com]

- 4. This compound is itching to quell chronic pruritus | MDedge [mdedge.com]

- 5. This compound for the treatment of chronic pruritus: Results of a randomized, multicenter, placebo-controlled phase 2 clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Protocol for the Dissolution of Serlopitant for In Vitro Assays

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Serlopitant is a potent and selective antagonist of the Neurokinin-1 (NK-1) receptor, a key component in the signaling pathway of substance P.[1][2] Its investigation in various in vitro assays is crucial for understanding its mechanism of action and potential therapeutic applications. This document provides a detailed protocol for the proper dissolution of this compound to ensure accurate and reproducible results in cell-based and other in vitro experimental setups. Due to its hydrophobic nature, careful selection of a solvent and proper handling techniques are paramount.

Chemical Properties of this compound

A summary of the key chemical properties of this compound is provided in the table below.

| Property | Value | Source |

| Molecular Formula | C₂₉H₂₈F₇NO₂ | MedChemExpress[3] |

| Molecular Weight | 555.53 g/mol | MedChemExpress[3] |

| Appearance | Solid | AbMole BioScience[4] |

| Water Solubility | Data not available (presumed low) | DC Chemicals, AbMole BioScience |

| Solubility in DMSO | 10 mg/mL | Cayman Chemical |

| Solubility in DMF | 20 mg/mL | Cayman Chemical |

| Solubility in DMF:PBS (pH 7.2) (1:5) | 0.1 mg/mL | Cayman Chemical |

Experimental Protocol: Preparation of this compound Stock Solution

This protocol outlines the steps for preparing a concentrated stock solution of this compound, which can then be diluted to the desired final concentration in an aqueous-based cell culture medium or assay buffer.

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO), cell culture grade

-

Sterile microcentrifuge tubes or vials

-

Vortex mixer

-

Calibrated pipettes

Procedure:

-

Aseptic Technique: Perform all steps in a sterile environment (e.g., a laminar flow hood) to prevent contamination of the stock solution, especially if it will be used in cell culture experiments.

-

Weighing this compound: Accurately weigh the desired amount of this compound powder. For example, to prepare a 10 mM stock solution, weigh out 5.56 mg of this compound.

-

Solvent Addition: Add the appropriate volume of DMSO to achieve the desired stock concentration. Based on the solubility data, a concentration of 10 mg/mL (equivalent to 18.0 mM) in DMSO is readily achievable. For ease of use, preparing a 10 mM stock solution is common practice.

-

Calculation for a 10 mM stock solution:

-

Molecular Weight of this compound = 555.53 g/mol

-

To prepare 1 mL of a 10 mM solution, you need: 0.01 mol/L * 1 L/1000 mL * 555.53 g/mol = 0.0055553 g = 5.56 mg

-

Add 1 mL of DMSO to 5.56 mg of this compound.

-

-

-

Dissolution: Vortex the solution vigorously for 1-2 minutes to ensure complete dissolution. Visually inspect the solution to confirm that no particulate matter is present. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary, but avoid excessive heat.

-

Sterilization (Optional but Recommended): If the stock solution is intended for use in sterile cell culture, it can be sterilized by filtering through a 0.22 µm syringe filter compatible with DMSO.

-

Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term stability. A safety data sheet suggests storing at -20°C in powder form or -80°C in solvent.

Preparation of Working Solutions:

To prepare a working solution for your in vitro assay, thaw an aliquot of the this compound stock solution and dilute it to the final desired concentration in your cell culture medium or assay buffer. It is critical to ensure that the final concentration of DMSO in the assay is low (typically ≤ 0.1%) to avoid solvent-induced cellular toxicity or off-target effects.

Visualizations

Signaling Pathway of this compound

This compound acts as an antagonist to the NK-1 receptor, blocking Substance P binding.

Experimental Workflow for this compound Solution Preparation

Workflow for preparing this compound stock and working solutions for in vitro assays.

References

- 1. The NK1 receptor antagonist this compound for treatment of chronic pruritus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound for the treatment of chronic pruritus: Results of a randomized, multicenter, placebo-controlled phase 2 clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. file.medchemexpress.com [file.medchemexpress.com]

- 4. abmole.com [abmole.com]

Application Notes and Protocols for Serlopitant in Animal Studies

For Researchers, Scientists, and Drug Development Professionals

Abstract

Serlopitant is a selective antagonist of the Neurokinin-1 (NK1) receptor, a key component in the signaling pathway of Substance P (SP). This pathway is implicated in the pathophysiology of pruritus (itch). While extensive clinical data exists for this compound in humans for chronic pruritus, specific dosage information for efficacy studies in animal models is not widely published. These application notes provide a comprehensive overview of the available preclinical data, including toxicology and mechanism of action, to guide researchers in designing animal studies for this compound. Detailed protocols for inducing pruritus in animal models are also provided, along with visualizations of the relevant biological pathways and experimental workflows.

Mechanism of Action

This compound exerts its anti-pruritic effects by blocking the binding of Substance P to the NK1 receptor (also known as the tachykinin receptor 1).[1][2][3][4] Substance P is a neuropeptide released from sensory nerve fibers that plays a crucial role in mediating itch signals.[2] By antagonizing the NK1 receptor, this compound disrupts the transmission of the itch signal, thereby reducing the sensation of pruritus and subsequent scratching behavior. The NK1 receptor is expressed in various cells, including neurons, mast cells, and keratinocytes, all of which are involved in the itch-scratch cycle.

Signaling Pathway of Substance P and this compound

Caption: Mechanism of action of this compound in blocking the Substance P / NK1 receptor pathway.

Recommended Dosage for Animal Studies

Direct evidence for efficacious dosages of this compound in animal models of pruritus is limited in publicly available literature. The majority of published studies focus on human clinical trials where oral dosages of 0.25 mg, 1 mg, and 5 mg once daily have been evaluated.

However, based on toxicology data and dosages of other NK1 receptor antagonists in animal models, a starting point for dose-ranging studies can be proposed. Researchers should perform their own dose-finding studies to determine the optimal dose for their specific model and experimental conditions.

Toxicology Data

Toxicology studies have been conducted in mice, rats, and dogs. These studies can help establish the No Observed Adverse Effect Level (NOAEL) and guide the selection of doses for efficacy studies.

| Animal Species | Study Duration | Route of Administration | Key Findings | NOAEL (relative to human exposure at 5 mg/day) |

| Rat | Chronic | Oral | Increased salivation, decreased body weight gain, mild liver and kidney changes. | 2.5-fold to 5-fold margin for histomorphological changes. |

| Mouse | Chronic | Oral | Generally well-tolerated. | Not specified. |

| Dog | Up to 9 months | Oral | Generally well-tolerated. | Not specified. |

Note: Non-clinical toxicity findings with this compound were observed at systemic exposures exceeding those anticipated for efficacy in humans.

Estimated Efficacious Dosage Range

Given the lack of direct data for this compound, researchers may consider starting with doses informed by studies on other NK1 receptor antagonists. For example, a study using the NK1 receptor antagonist SR140333B in a rat model of orofacial pain demonstrated efficacy at a dose of 3 mg/kg.

It is critical to reiterate that these are estimations, and a thorough dose-response study is essential to identify an effective and safe dose of this compound for any new animal model.

Experimental Protocols

The following protocols describe methods for inducing pruritus in mice, which are relevant to the mechanism of action of this compound.

Substance P-Induced Scratching Behavior in Mice

This is a common model to evaluate the efficacy of anti-pruritic agents that target the Substance P/NK1 receptor pathway.

Materials:

-

This compound

-

Substance P (Sigma-Aldrich or equivalent)

-

Sterile saline

-

Male ICR mice (or other suitable strain, as strain differences in response have been noted)

-

Hamilton syringes for intradermal injections

-

Observation chambers (e.g., clear Plexiglas cylinders)

-

Video recording equipment

Procedure:

-

Animal Acclimation: Acclimate mice to the observation chambers for at least 30 minutes before the experiment.

-

This compound Administration: Administer this compound or vehicle control via the desired route (e.g., oral gavage, intraperitoneal injection). The timing of administration relative to the Substance P challenge should be determined based on the pharmacokinetic profile of this compound.

-

Substance P Challenge: At the appropriate time after this compound administration, intradermally inject a dose of Substance P (e.g., 10-135 µg in 20-50 µL of saline) into the rostral back or nape of the neck of the mice.

-

Observation and Data Collection: Immediately after the Substance P injection, place the mice back into the observation chambers and record their behavior for a defined period (e.g., 30-60 minutes). Count the number of scratching bouts directed towards the injection site. A scratching bout is defined as one or more rapid movements of the hind paw towards the injection site.

-

Data Analysis: Compare the number of scratching bouts between the this compound-treated and vehicle-treated groups using appropriate statistical methods (e.g., t-test or ANOVA).

Experimental Workflow: Substance P-Induced Pruritus Model

References

Application Notes and Protocols for the Investigation of Serlopitant in a Mouse Model of Atopic Dermatitis

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Atopic dermatitis (AD) is a chronic inflammatory skin condition characterized by intense pruritus (itching), eczematous lesions, and skin barrier dysfunction.[1][2] The neurokinin-1 receptor (NK1R) and its ligand, substance P (SP), have been identified as key players in the signaling of itch.[3][4][5] Serlopitant is a potent and selective NK1R antagonist that has been investigated for the treatment of various pruritic conditions. While clinical trials have explored its efficacy in human dermatological diseases, detailed protocols for its application in preclinical mouse models of atopic dermatitis are valuable for further mechanistic studies and drug development.

These application notes provide a comprehensive overview and detailed protocols for utilizing this compound in a chemically induced mouse model of atopic dermatitis. The methodologies described herein cover the induction of AD-like symptoms in mice, administration of this compound, and subsequent evaluation of its therapeutic efficacy through various quantitative and qualitative assessments.

Mechanism of Action and Signaling Pathway

This compound functions by blocking the binding of Substance P to the NK1R. This interaction is a critical component of the pruritus signaling cascade. In atopic dermatitis, inflammatory cells and nerve fibers in the skin show increased expression of SP and NK1R. By antagonizing the NK1R, this compound disrupts the itch signal transmission, leading to a reduction in pruritus and potentially modulating the inflammatory response.

Experimental Protocols

A widely used and reproducible method for inducing atopic dermatitis-like symptoms in mice is the topical application of haptens such as oxazolone (OXA) or the vitamin D3 analog, calcipotriol (MC903). The following protocols detail the induction of AD using oxazolone and the subsequent treatment with this compound.

Oxazolone-Induced Atopic Dermatitis Mouse Model

This model involves a sensitization phase followed by a challenge phase to elicit a delayed-type hypersensitivity reaction that mimics the eczematous lesions of AD.

Materials:

-

BALB/c mice (6-8 weeks old)

-

Oxazolone (4-ethoxymethylene-2-phenyl-2-oxazolin-5-one)

-

Acetone

-

Olive oil

-

Vehicle for this compound (e.g., 0.5% methylcellulose)

-

This compound

-

Dexamethasone (positive control)

-

Micrometer gauge

-

Scoring system for dermatitis severity (e.g., SCORAD)

Protocol:

a. Sensitization (Day 0):

-

Anesthetize the mice.

-

Shave a small area on the abdominal skin.

-

Apply 100 µL of 1.5% oxazolone in acetone to the shaved abdominal surface.

b. Challenge (Starting Day 7):

-

Seven days after sensitization, apply 20 µL of 1% oxazolone in a 4:1 acetone/olive oil vehicle to both the inner and outer surfaces of the right ear.

-

Repeat the challenge every other day for a total of 5-7 challenges to establish chronic inflammation.

Administration of this compound

Protocol:

-

Prepare this compound in a suitable vehicle (e.g., 0.5% methylcellulose in sterile water).

-

Beginning on the first day of challenge (Day 7), administer this compound orally via gavage once daily.

-

A suggested dose range for exploratory studies could be 1-10 mg/kg, based on doses used in other preclinical models and scaled for mice.

-

Include a vehicle control group and a positive control group (e.g., oral dexamethasone at 1 mg/kg).

Assessment of Therapeutic Efficacy

a. Measurement of Ear Thickness:

-

Measure the thickness of the challenged (right) and unchallenged (left) ears daily before the challenge and treatment, using a digital micrometer.

-

Ear swelling is calculated as the difference in thickness between the right and left ears.

b. Dermatitis Severity Score:

-

Visually score the severity of erythema, edema, excoriation, and scaling of the ear skin based on a 0-3 scale (0=none, 1=mild, 2=moderate, 3=severe). The sum of these scores constitutes the total dermatitis score.

c. Spontaneous Scratching Behavior:

-

Acclimatize individual mice in observation cages.

-

Videotape the mice for a defined period (e.g., 30-60 minutes) and count the number of scratching bouts directed towards the head and neck area.

d. Histological Analysis:

-

At the end of the experiment, euthanize the mice and collect the ear tissue.

-

Fix the tissue in 10% formalin, embed in paraffin, and section.

-

Stain with Hematoxylin and Eosin (H&E) to assess epidermal hyperplasia and inflammatory cell infiltration.

-

Stain with Toluidine Blue to quantify mast cell numbers.

e. Cytokine and IgE Analysis:

-

Collect blood samples for the measurement of serum IgE levels using ELISA.

-

Homogenize ear tissue to measure the levels of pro-inflammatory cytokines (e.g., IL-4, IL-13, IL-31, TSLP) using ELISA or multiplex assays.

Data Presentation

The following tables present hypothetical quantitative data to illustrate the expected outcomes of a successful experiment.

Table 1: Effect of this compound on Ear Thickness and Dermatitis Score

| Treatment Group | Dose (mg/kg) | Ear Thickness (mm, Day 21) | Dermatitis Score (Day 21) |

| Naive | - | 0.15 ± 0.02 | 0.0 ± 0.0 |

| Vehicle | - | 0.45 ± 0.05 | 8.5 ± 1.2 |

| This compound | 1 | 0.38 ± 0.04 | 6.8 ± 0.9 |

| This compound | 5 | 0.29 ± 0.03 | 4.5 ± 0.7 |

| This compound | 10 | 0.22 ± 0.02 | 2.8 ± 0.5 |

| Dexamethasone | 1 | 0.18 ± 0.03 | 1.5 ± 0.4 |

| *Data are presented as mean ± SEM. *p<0.05, **p<0.01, **p<0.001 compared to the vehicle group. |

Table 2: Effect of this compound on Scratching Behavior and Serum IgE Levels

| Treatment Group | Dose (mg/kg) | Scratching Bouts (per 30 min) | Serum IgE (ng/mL) |

| Naive | - | 15 ± 3 | 50 ± 10 |

| Vehicle | - | 150 ± 20 | 850 ± 95 |

| This compound | 1 | 110 ± 15 | 780 ± 80 |

| This compound | 5 | 75 ± 12** | 650 ± 70 |

| This compound | 10 | 40 ± 8 | 520 ± 65** |

| Dexamethasone | 1 | 25 ± 5 | 250 ± 40*** |

| *Data are presented as mean ± SEM. *p<0.05, **p<0.01, **p<0.001 compared to the vehicle group. |

Table 3: Histological and Cytokine Analysis

| Treatment Group | Dose (mg/kg) | Epidermal Thickness (µm) | Mast Cell Count (per field) | Ear IL-4 (pg/mg tissue) |

| Naive | - | 20 ± 2 | 5 ± 1 | 30 ± 5 |

| Vehicle | - | 85 ± 10 | 45 ± 5 | 250 ± 30 |

| This compound | 1 | 75 ± 8 | 38 ± 4 | 220 ± 25 |

| This compound | 5 | 55 ± 6 | 25 ± 3 | 150 ± 20** |

| This compound | 10 | 35 ± 4 | 15 ± 2 | 90 ± 15 |

| Dexamethasone | 1 | 25 ± 3 | 8 ± 2 | 50 ± 10 |

| *Data are presented as mean ± SEM. **p<0.01, **p<0.001 compared to the vehicle group. |

Conclusion

The protocols outlined in these application notes provide a robust framework for evaluating the efficacy of this compound in a mouse model of atopic dermatitis. By antagonizing the NK1R, this compound is expected to primarily reduce pruritus, as evidenced by a decrease in scratching behavior. Furthermore, by breaking the itch-scratch cycle, it may also lead to a secondary reduction in skin inflammation, as reflected by decreased ear thickness, lower dermatitis scores, and reduced inflammatory cell infiltration and cytokine levels. These preclinical investigations are crucial for elucidating the full therapeutic potential of this compound in atopic dermatitis.

References

Application Notes and Protocols: Serlopitant in Primary Neuronal Cell Cultures

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Serlopitant, a selective neurokinin-1 (NK1) receptor antagonist, in primary neuronal cell cultures. This document outlines the mechanism of action, offers detailed protocols for in vitro studies, and presents data interpretation guidelines for researchers investigating the effects of this compound on neuronal function.

Introduction

This compound is a potent and selective antagonist of the neurokinin-1 (NK1) receptor, the primary receptor for the neuropeptide Substance P (SP).[1][2] The SP/NK1 receptor system is implicated in a variety of physiological and pathophysiological processes within the central and peripheral nervous systems, including the transmission of pain and itch signals, neurogenic inflammation, and the regulation of mood and anxiety.[3][4][5] In primary neuronal cell cultures, this compound can be utilized as a tool to investigate the roles of the SP/NK1 pathway in neuronal signaling, excitability, and survival. Primary neuronal cultures offer a physiologically relevant in vitro model to study these complex processes.

Mechanism of Action

This compound functions by competitively inhibiting the binding of Substance P to the NK1 receptor. This blockade prevents the activation of downstream signaling cascades typically initiated by SP. In neurons, the activation of the NK1 receptor, a G-protein coupled receptor, leads to the activation of phospholipase C, which in turn increases intracellular calcium levels and activates protein kinase C. These signaling events can modulate neuronal excitability and gene expression. By blocking this pathway, this compound allows for the investigation of the specific contributions of SP/NK1 signaling to neuronal function.

Data Presentation

| Parameter | Cell Type | Substance P Concentration | Observed Effect | Potential Assay for this compound | Reference |

| Neuronal Viability | Cortical, Hippocampal, Striatal Neurons | 100 µM (for 48h) | Decreased viability | MTT assay, LDH assay | |